molecular formula C19H20N2O4 B11697455 4-{2-[(4-Methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid

4-{2-[(4-Methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid

Cat. No.: B11697455
M. Wt: 340.4 g/mol
InChI Key: VAZLCKCMCWZYBU-UHFFFAOYSA-N
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Description

4-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}-4-PHENYLBUTANOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a phenylbutanoic acid backbone with a 4-methylphenoxy group and an acetamido-imino moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}-4-PHENYLBUTANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with an amine to form the acetamido derivative. The final step involves the condensation of this intermediate with 4-phenylbutanoic acid under specific reaction conditions, such as the presence of a dehydrating agent and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}-4-PHENYLBUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}-4-PHENYLBUTANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}-4-PHENYLBUTANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The phenoxy and acetamido groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(4-Methylphenoxy)benzoic acid

Uniqueness

4-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}-4-PHENYLBUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

4-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]-4-phenylbutanoic acid

InChI

InChI=1S/C19H20N2O4/c1-14-7-9-16(10-8-14)25-13-18(22)21-20-17(11-12-19(23)24)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,22)(H,23,24)

InChI Key

VAZLCKCMCWZYBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=C(CCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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